molecular formula C24H20N4OS2 B305912 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide

4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide

Cat. No.: B305912
M. Wt: 444.6 g/mol
InChI Key: JDZZIYOWAGGNPN-UHFFFAOYSA-N
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Description

4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is a complex organic compound that features a triazole ring, a phenothiazine moiety, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The phenothiazine moiety is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the sulfanyl linkage, which is achieved by reacting the intermediate with a suitable thiol reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenothiazine moiety, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated solvents and catalysts like palladium on carbon can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore is of significant interest. Its triazole and phenothiazine moieties are known for their biological activities, including antimicrobial and anticancer properties.

Medicine

Medicinally, the compound could be explored for its therapeutic potential

Industry

In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the phenothiazine moiety.

Mechanism of Action

The mechanism of action of 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is likely multifaceted, involving interactions with various molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenothiazine moiety can intercalate with DNA or interact with neurotransmitter receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide shares similarities with other triazole and phenothiazine derivatives.
  • Compounds like 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl}ethanol and 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl}ethanoic acid are structurally related.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both triazole and phenothiazine moieties in a single molecule allows for a wide range of interactions and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H20N4OS2

Molecular Weight

444.6 g/mol

IUPAC Name

2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C24H20N4OS2/c1-16-8-7-9-17(14-16)23-25-26-24(27(23)2)30-15-22(29)28-18-10-3-5-12-20(18)31-21-13-6-4-11-19(21)28/h3-14H,15H2,1-2H3

InChI Key

JDZZIYOWAGGNPN-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C(N2C)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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